

Isoguvacine Hydrochloride: A Technical Guide for the Selective GABA-A Agonist

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Compound of Interest

Compound Name: *Isoguvacine Hydrochloride*

Cat. No.: *B133983*

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Abstract

Isoguvacine hydrochloride is a potent and selective agonist for the γ -aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. As a structural analogue of GABA, isoguvacine mimics the action of the endogenous neurotransmitter, leading to the opening of the receptor's associated chloride ion channel and subsequent neuronal hyperpolarization. This technical guide provides a comprehensive overview of **isoguvacine hydrochloride**, including its chemical properties, mechanism of action, and pharmacological data derived from key experimental protocols. Detailed methodologies for radioligand binding assays and electrophysiological recordings are presented to facilitate further research and drug development efforts targeting the GABAergic system.

Introduction

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. Its effects are primarily mediated by the ionotropic GABA-A receptors, which are ligand-gated chloride channels.[1] Activation of these receptors leads to an influx of chloride ions, resulting in hyperpolarization of the neuronal membrane and inhibition of neurotransmission.[1] This mechanism is a key target for a wide array of therapeutic agents, including anxiolytics, sedatives, and anticonvulsants.[1]

Isoguvacine is a conformationally restricted analogue of GABA and a selective agonist at GABA-A receptors.[2] Its hydrochloride salt is a water-soluble form commonly used in research.[3] Unlike the endogenous neurotransmitter GABA, isoguvacine is a highly charged zwitterion, which limits its ability to cross the blood-brain barrier.[4] This property makes it a valuable tool for in vitro and localized in vivo studies of the GABA-A receptor.

Chemical and Physical Properties

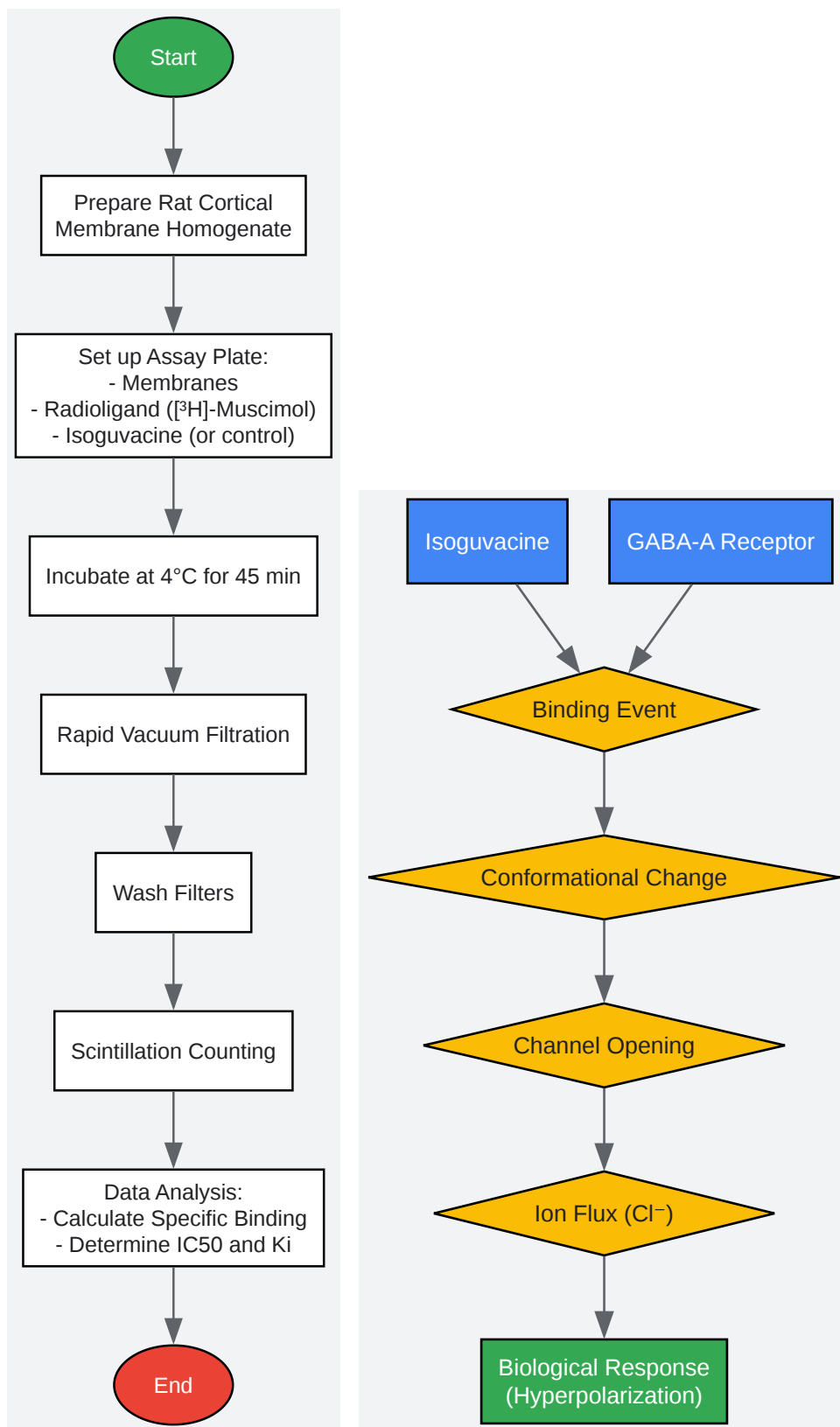
Property	Value	Reference
Chemical Name	1,2,3,6-Tetrahydro-4-pyridinecarboxylic acid hydrochloride	[3]
Molecular Formula	C ₆ H ₉ NO ₂ ·HCl	[3]
Molecular Weight	163.6 g/mol	[3]
CAS Number	68547-97-7	[3]
Appearance	Crystalline solid	[5]
Solubility	Soluble in water (100 mM)	[3]

Mechanism of Action

Isoguvacine hydrochloride exerts its effects by binding to the orthosteric GABA binding site on the GABA-A receptor. This binding event triggers a conformational change in the receptor, leading to the opening of the integral chloride ion channel. The subsequent influx of chloride ions into the neuron hyperpolarizes the cell membrane, making it less likely to fire an action potential and thus producing an inhibitory effect on neurotransmission.[6]

Signaling Pathway

The activation of the GABA-A receptor by isoguvacine initiates a direct signaling cascade resulting in neuronal inhibition. In certain developmental stages or specific neuronal compartments, GABA-A receptor activation can lead to a chloride efflux and subsequent depolarization, which can trigger downstream signaling events, including calcium influx and activation of protein kinase C (PKC).[7]



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